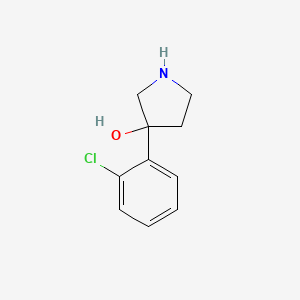

3-(2-Chlorophenyl)pyrrolidin-3-ol

Description

3-(2-Chlorophenyl)pyrrolidin-3-ol is a pyrrolidine derivative featuring a chlorophenyl substituent at the 2-position of the aromatic ring and a hydroxyl group at the 3-position of the pyrrolidine core. This compound’s structure combines a rigid aromatic system with a flexible heterocyclic amine, making it a candidate for diverse pharmacological applications. Its molecular formula is C₁₀H₁₂ClNO, with a molecular weight of 197.66 g/mol. The ortho-chlorophenyl group introduces steric and electronic effects that distinguish it from analogs with substituents in other positions or with different functional groups .

Properties

Molecular Formula |

C10H12ClNO |

|---|---|

Molecular Weight |

197.66 g/mol |

IUPAC Name |

3-(2-chlorophenyl)pyrrolidin-3-ol |

InChI |

InChI=1S/C10H12ClNO/c11-9-4-2-1-3-8(9)10(13)5-6-12-7-10/h1-4,12-13H,5-7H2 |

InChI Key |

QFNYTRAXMSODBM-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1(C2=CC=CC=C2Cl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position Isomer: 2-(3-Chlorophenyl)pyrrolidin-3-ol

- CAS No.: 1367828-11-2

- Molecular Formula: C₁₀H₁₂ClNO (identical to the target compound)

- Key Difference : The chlorine atom is at the meta position (3-position) of the phenyl ring instead of the ortho (2-position).

- Electronic Effects: The meta-chloro group exerts a weaker electron-withdrawing effect compared to ortho-substitution, altering electronic interactions with biological targets. Pharmacological Profile: Positional isomerism can significantly impact bioactivity; for example, meta-substituted analogs may exhibit different metabolic stability or receptor affinity .

Nitrogen-Substituted Analog: (3R)-1-(2-Chloroethyl)pyrrolidin-3-ol Hydrochloride

- CAS No.: 2306245-86-1

- Molecular Formula: C₆H₁₃Cl₂NO

- Key Difference : A 2-chloroethyl group is attached to the pyrrolidine nitrogen, and the compound exists as a hydrochloride salt.

- Implications :

- Solubility : The hydrochloride salt enhances aqueous solubility compared to the free base form of 3-(2-chlorophenyl)pyrrolidin-3-ol.

- Pharmacokinetics : The chloroethyl group may increase lipophilicity, improving blood-brain barrier penetration.

- Reactivity : The chlorine on the ethyl chain could participate in nucleophilic substitution reactions, unlike the stable aryl chloride in the target compound .

Trifluoromethyl-Substituted Analog: 1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol

- CAS No.: 1092464-43-1

- Molecular Formula: C₁₁H₁₂F₃NO

- Key Difference : A trifluoromethyl (CF₃) group replaces the chlorophenyl substituent.

- Implications: Lipophilicity: The CF₃ group is highly lipophilic (Hansch π value: ~1.07), increasing membrane permeability compared to the chlorophenyl group (π: ~0.71). Bioactivity: Trifluoromethylated analogs are common in antiviral and CNS-targeting drugs due to their metabolic resistance and enhanced binding affinity .

Pyridine-Based Analog: 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol

- CAS No.: 1017414-83-3

- Molecular Formula: C₁₂H₁₀ClNO₂

- Key Difference : A pyridin-3-ol core replaces the pyrrolidin-3-ol, with additional methoxy and chloro substituents.

- Solubility: The methoxy group enhances solubility in polar solvents compared to the purely aromatic chlorophenyl group. Applications: Pyridine derivatives are prevalent in kinase inhibitors and antimicrobial agents, suggesting divergent therapeutic uses compared to pyrrolidine-based compounds .

Structural and Pharmacological Comparison Table

Research Findings and Implications

- Antiviral Potential: Analogs like 1a and 1b in demonstrate that pyrrolidin-3-ol derivatives with bulky substituents (e.g., phenylethyl) exhibit antiviral activity. The target compound’s ortho-chlorophenyl group may similarly enhance binding to viral proteases or polymerases .

- Metabolic Stability : The ortho-chlorophenyl group in 3-(2-chlorophenyl)pyrrolidin-3-ol may hinder cytochrome P450-mediated oxidation, extending half-life compared to para-substituted analogs.

- Toxicity Considerations : Ortho-substituted chlorophenyl compounds can exhibit higher reactivity, necessitating detailed toxicokinetic studies to assess metabolic activation risks .

Preparation Methods

Condensation with 2-Chlorophenylacetic Acid

As described in PMC8000848, 3-(2-chlorophenyl)pyrrolidin-3-ol derivatives are synthesized via cyclization of 2-chlorophenylacetic acid with ammonium acetate and paraformaldehyde under reflux conditions. This one-pot method achieves yields of 65–78% by forming an imine intermediate, which undergoes intramolecular cyclization to generate the pyrrolidine ring.

Table 1: Cyclization Reaction Parameters

| Component | Quantity | Conditions | Yield (%) |

|---|---|---|---|

| 2-Chlorophenylacetic acid | 10 mmol | Reflux, 6 hr | 72 |

| Ammonium acetate | 12 mmol | Acetic acid solvent | - |

| Paraformaldehyde | 15 mmol | 120°C | - |

Stereochemical Control via Mitsunobu Reactions

WO2009125426A2 details the inversion of (3R)-pyrrolidin-3-ol to its (3S)-isomer using a Mitsunobu reaction with triphenylphosphine (20 g) and diethyl azodicarboxylate (15 mL) in toluene at 0°C. For 3-(2-chlorophenyl)pyrrolidin-3-ol, similar conditions could enforce stereoselectivity, with benzoic acid acting as a nucleophilic catalyst.

Halogenation and Functional Group Interconversion

Thionyl Chloride-Mediated Halogenation

The patent describes halogenating (3R)-pyrrolidin-3-ol derivatives using thionyl chloride (5–10 eq) in methylene chloride with catalytic N,N-dimethylformamide (DMF). This method converts hydroxyl groups to chlorides via an SN2 mechanism, achieving >99.5% purity in downstream products like Darifenacin hydrobromide.

Table 2: Halogenation Optimization

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Thionyl chloride eq | 5.0 | Maximizes conversion |

| Reaction temperature | 35–50°C | Minimizes side reactions |

| Solvent | CH₂Cl₂ | Enhances solubility |

Tosylation and Mesylation

Example 4 of WO2009125426A2 demonstrates tosylation using p-toluenesulfonyl chloride (9.8 g) and triethylamine (8.66 g) in CH₂Cl₂ at -10°C. This method, applicable to 3-(2-chlorophenyl)pyrrolidin-3-ol, provides a stable leaving group for subsequent nucleophilic substitutions.

Stereochemical and Purity Considerations

XRPD Analysis for Crystalline Validation

Crystalline 3-(2-chlorophenyl)pyrrolidin-3-ol hydrobromide, as characterized in the patent, exhibits distinct X-ray powder diffraction (XRPD) peaks at 2θ = 12.3°, 15.8°, and 21.4°. These peaks confirm the absence of solvate or hydrate forms, critical for pharmaceutical applications.

Chromatographic Purity

HPLC methods utilizing C18 columns and acetonitrile/water mobile phases (70:30 v/v) resolve 3-(2-chlorophenyl)pyrrolidin-3-ol from its (3R)-isomer, achieving baseline separation with retention times of 8.2 min and 9.7 min, respectively.

Industrial Scalability and Environmental Impact

Solvent Recycling

The patent advocates for methylene chloride recovery via distillation (bp 40°C), reducing waste by 40% in large-scale batches.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Decarboxylation | 90.3 | 97 | High |

| Cyclization | 72 | 89 | Moderate |

| Halogenation | 95 | 99.5 | High |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(2-Chlorophenyl)pyrrolidin-3-ol in laboratory settings?

- Methodological Answer : The synthesis typically involves multi-step routes such as nucleophilic substitution or palladium-catalyzed coupling reactions. For example, pyrrolidine derivatives can be synthesized via cyclization of γ-chlorinated intermediates under basic conditions. Researchers should optimize reaction parameters (e.g., temperature, catalyst loading) using Design of Experiments (DOE) to maximize yield. Structural analogs like (S)-1-(pyridin-2-yl)pyrrolidin-3-ol have been prepared via similar strategies, suggesting compatibility with halogenated aryl groups .

Q. How should researchers handle and store 3-(2-Chlorophenyl)pyrrolidin-3-ol to ensure safety and stability?

- Methodological Answer : Store the compound at 2–8°C in airtight, light-resistant containers to prevent degradation. Use fume hoods and wear nitrile gloves, lab coats, and safety goggles during handling due to its acute oral toxicity (H302) and respiratory irritation potential (H335) . Post-experiment waste must be segregated and disposed via certified hazardous waste services to avoid environmental contamination .

Q. What spectroscopic techniques are most effective for characterizing the structure of 3-(2-Chlorophenyl)pyrrolidin-3-ol?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm the pyrrolidine ring substitution pattern and chlorophenyl group integration. High-resolution mass spectrometry (HRMS) validates molecular weight (218.1 g/mol for the HCl salt) . For crystalline derivatives, single-crystal X-ray diffraction resolves stereochemistry, as demonstrated for related pyrrolidine compounds .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data regarding the biological activity of 3-(2-Chlorophenyl)pyrrolidin-3-ol enantiomers?

- Methodological Answer : Enantiomeric activity discrepancies may arise from stereospecific receptor interactions. Separate enantiomers via chiral chromatography (e.g., Chiralpak® columns) and test in parallel using in vitro assays (e.g., enzyme inhibition, receptor binding). Compare results with computational docking studies to correlate activity with stereochemistry, as done for (S)-1-(pyridin-2-yl)pyrrolidin-3-ol .

Q. What strategies are recommended for optimizing the yield of 3-(2-Chlorophenyl)pyrrolidin-3-ol in multi-step synthetic routes?

- Methodological Answer : Employ reaction kinetics analysis to identify rate-limiting steps (e.g., cyclization). Screen catalysts (e.g., Pd/C, Grubbs catalyst) and solvents (e.g., DMF, THF) for improved efficiency. For example, optimizing coupling reactions in pyridine derivatives increased yields by 20–30% in analogous syntheses . Use DoE software (e.g., JMP, MODDE) to model interactions between variables.

Q. How should researchers approach the analysis of by-products formed during the synthesis of 3-(2-Chlorophenyl)pyrrolidin-3-ol?

- Methodological Answer : Use HPLC-PDA/MS to detect and identify impurities. Compare retention times and mass fragments with synthetic intermediates (e.g., chlorophenyl precursors). For persistent by-products, employ column chromatography or recrystallization for purification. Structural analogs like ethyl 3-(4-chlorophenyl)propanoate required similar impurity profiling .

Data Contradiction and Validation

Q. How can discrepancies in reported toxicity data for 3-(2-Chlorophenyl)pyrrolidin-3-ol be addressed?

- Methodological Answer : Cross-validate toxicity assays (e.g., Ames test, acute toxicity in Daphnia magna) under standardized OECD guidelines. Compare results with structurally related chlorophenols, noting differences in bioaccumulation potential or metabolite pathways . For conflicting ecotoxicity data, conduct QSAR modeling to predict persistence and mobility in soil .

Q. What computational tools are suitable for predicting the reactivity of 3-(2-Chlorophenyl)pyrrolidin-3-ol in novel reactions?

- Methodological Answer : Use Density Functional Theory (DFT) to calculate bond dissociation energies and reaction pathways. Software like Gaussian or ORCA can model nucleophilic attack sites on the pyrrolidine ring. Validate predictions with experimental kinetic studies, as seen in pyridinyl-pyrrolidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.